1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride
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Overview
Description
1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is an organic compound with a molecular formula of C11H16Cl2N3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloropyridine ring and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 3-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the compound. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine ring to a more reduced form.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((6-Chloropyridin-3-yl)methyl)piperazine hydrochloride
- 1-((6-Chloropyridin-3-yl)methyl)-4-methylpiperazine hydrochloride
- 1-((6-Chloropyridin-3-yl)methyl)-3-ethylpiperazine hydrochloride
Uniqueness
1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-3-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-9-7-15(5-4-13-9)8-10-2-3-11(12)14-6-10;/h2-3,6,9,13H,4-5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYSCHSXCAYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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